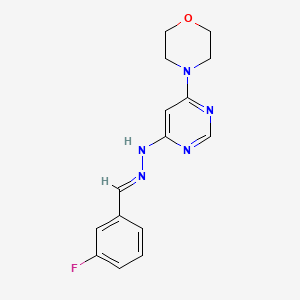
N-(3-Fluoro-benzylidene)-N'-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” is a synthetic organic compound that features a combination of fluorobenzylidene, morpholinyl, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” typically involves the condensation of 3-fluorobenzaldehyde with 6-morpholin-4-yl-pyrimidin-4-yl-hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, affecting the functional groups present.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorobenzylidene oxides, while reduction could produce fluorobenzylidene hydrazines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications and applications in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interaction with biological targets could provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, “N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” could be explored for drug development, particularly for its potential to interact with specific enzymes or receptors.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of “N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine
- N-(3-Methyl-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine
- N-(3-Nitro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine
Uniqueness
The uniqueness of “N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in various applications.
Properties
Molecular Formula |
C15H16FN5O |
|---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H16FN5O/c16-13-3-1-2-12(8-13)10-19-20-14-9-15(18-11-17-14)21-4-6-22-7-5-21/h1-3,8-11H,4-7H2,(H,17,18,20)/b19-10+ |
InChI Key |
NDAPSSVOIVJURB-VXLYETTFSA-N |
Isomeric SMILES |
C1COCCN1C2=NC=NC(=C2)N/N=C/C3=CC(=CC=C3)F |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NN=CC3=CC(=CC=C3)F |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


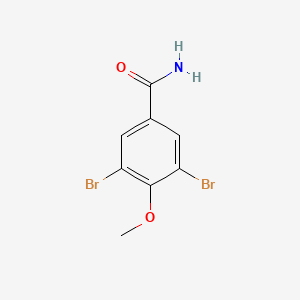
![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)
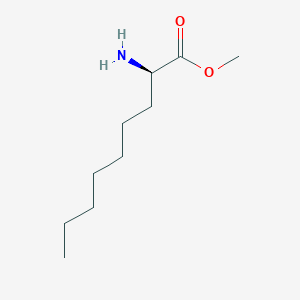
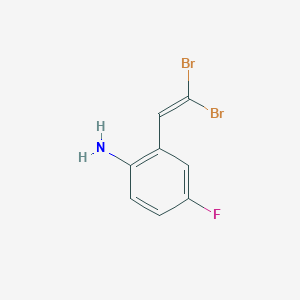
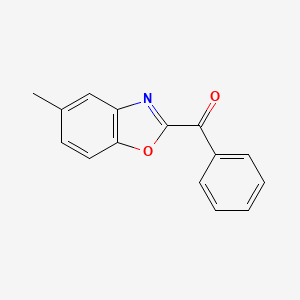
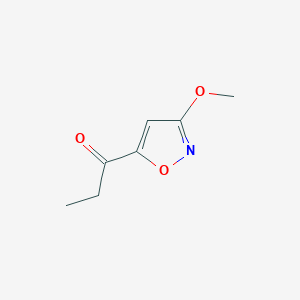

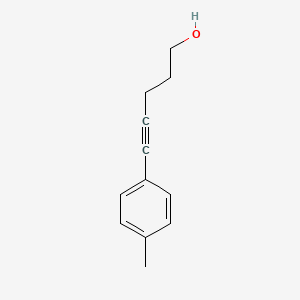
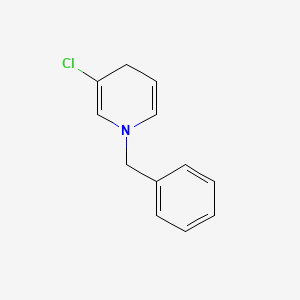

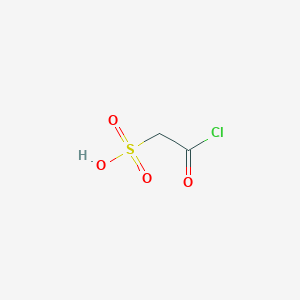
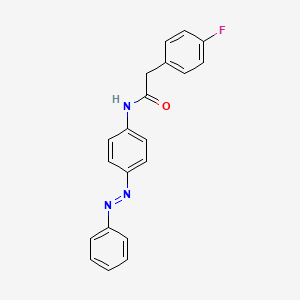
![4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14136279.png)
![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)
